

Application Note: Analytical Characterization of HO-PEG16-OH Derivatives by NMR Spectroscopy

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Compound of Interest

Compound Name: HO-PEG16-OH

Cat. No.: B1330430

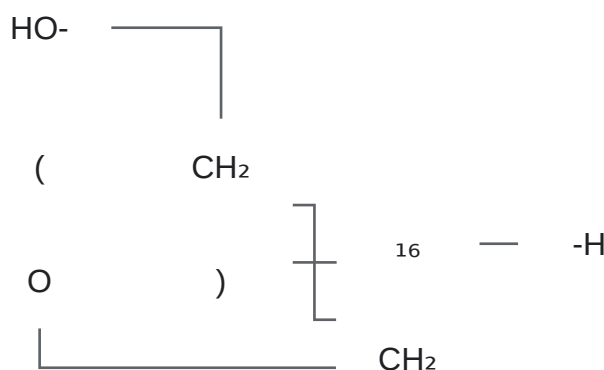
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Introduction

Polyethylene glycol (PEG) and its derivatives are crucial polymers in the fields of drug delivery, bioconjugation, and nanotechnology.^[1] The precise characterization of these polymers is essential to ensure the safety, efficacy, and consistency of therapeutic products. This document provides detailed application notes and experimental protocols for the analytical characterization of **HO-PEG16-OH** and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. NMR is a powerful, non-destructive technique for determining chemical structure, purity, and the extent of functionalization.^{[1][2]}

Molecular Structure of HO-PEG16-OH

HO-PEG16-OH is a polyethylene glycol derivative with 16 repeating ethylene glycol units and terminal hydroxyl groups at both ends. Its structure allows for further chemical modification to create bifunctional linkers used in various biomedical applications.



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Figure 1: Chemical structure of **HO-PEG16-OH**.

^1H NMR Spectroscopy

Application Note

^1H NMR spectroscopy is a primary technique for the structural elucidation and purity assessment of **HO-PEG16-OH** and its derivatives.[1] By analyzing the chemical shifts, signal multiplicity, and integrals of the proton signals, one can confirm the identity of the polymer and quantify the degree of end-group modification.

The most prominent signal in the ^1H NMR spectrum of PEG is from the repeating ethylene glycol units ($-\text{O}-\text{CH}_2-\text{CH}_2-\text{O}-$), which typically appears as a singlet around 3.6 ppm.[1] The terminal hydroxyl protons ($-\text{CH}_2-\text{OH}$) are also characteristic. When using deuterated dimethyl sulfoxide ($\text{DMSO}-d_6$) as the solvent, the hydroxyl protons often appear as a distinct, non-shifting peak around 4.56 ppm, which is highly beneficial for their quantification.[1][3]

A critical consideration for accurate quantification, especially for higher molecular weight PEGs, is the presence of ^{13}C satellite peaks. These peaks arise from the 1.1% natural abundance of the ^{13}C isotope, which couples with the attached protons.[4] For large polymers, the integration of these satellite peaks can be comparable to the signals from the terminal groups, potentially leading to errors in the calculation of functionalization if not properly accounted for.[4][5]

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation:

- Accurately weigh 5-10 mg of the **HO-PEG16-OH** derivative.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial.[\[1\]](#)
- Vortex the sample until the polymer is completely dissolved.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (400 MHz Spectrometer):
 - Pulse Sequence: Standard single-pulse sequence (e.g., zg30).[\[1\]](#)
 - Temperature: 298 K.
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 5 seconds (to ensure full relaxation of polymer chains).
 - Acquisition Time: ~4 seconds.
 - Spectral Width: 0-10 ppm.
- Data Processing and Analysis:
 - Apply Fourier transformation, phase correction, and baseline correction to the raw data.
 - Calibrate the spectrum using the residual solvent peak as a reference.
 - Integrate the characteristic peaks:
 - The repeating ethylene glycol units (-O-CH₂-CH₂-O-).
 - The terminal hydroxyl protons (-CH₂-OH) or the protons of the derivatized end-groups.
 - To determine the degree of functionalization, compare the integration of the end-group protons to the integration of the repeating monomer units, accounting for the number of protons each signal represents.

Data Presentation: ^1H NMR of HO-PEG16-OH

Assignment	Chemical Shift (δ) in DMSO- d_6 (ppm)	Multiplicity	Integration (Relative)
-O-CH ₂ -CH ₂ -O-	~ 3.51	Singlet	64H (16 * 4)
HO-CH ₂ -	~ 3.38	Triplet	4H (2 * 2)
-OH	~ 4.56	Triplet	2H (2 * 1)

^{13}C NMR Spectroscopy

Application Note

^{13}C NMR spectroscopy provides complementary information to ^1H NMR, offering detailed insights into the carbon backbone of the polymer.[6] It is particularly useful for confirming the presence of the expected carbon environments and for identifying any structural impurities or side products from a derivatization reaction. For **HO-PEG16-OH**, distinct signals for the internal and terminal carbon atoms are expected.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation:
 - Prepare a more concentrated sample than for ^1H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.
- Instrument Parameters (100 MHz Spectrometer):
 - Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).
 - Temperature: 298 K.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay (d1): 2 seconds.
 - Spectral Width: 0-150 ppm.

- Data Processing and Analysis:
 - Process the data similarly to ^1H NMR spectra.
 - Identify the chemical shifts corresponding to the different carbon environments in the polymer.

Data Presentation: ^{13}C NMR of HO-PEG16-OH

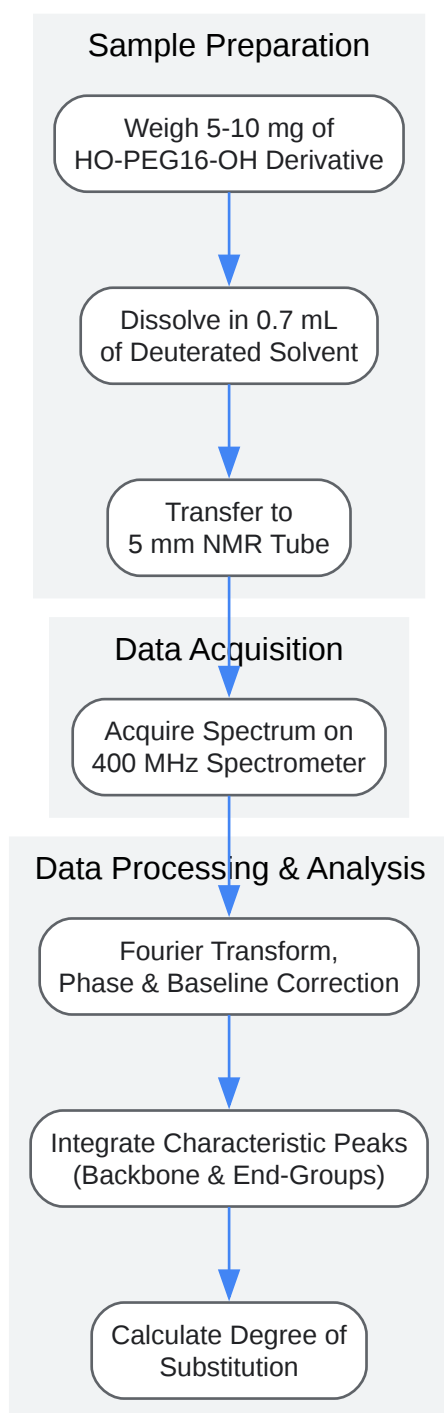
Assignment	Chemical Shift (δ) in DMSO- d_6 (ppm)
-O-CH ₂ -CH ₂ -O-	~ 69.5
HO-CH ₂ -	~ 60.2

Analysis of HO-PEG16-OH Derivatives

NMR is a powerful tool for verifying the successful modification of the terminal hydroxyl groups of **HO-PEG16-OH**. Upon derivatization, new signals corresponding to the attached functional groups will appear in the spectrum, and the signals of the protons and carbons near the reaction site will shift.

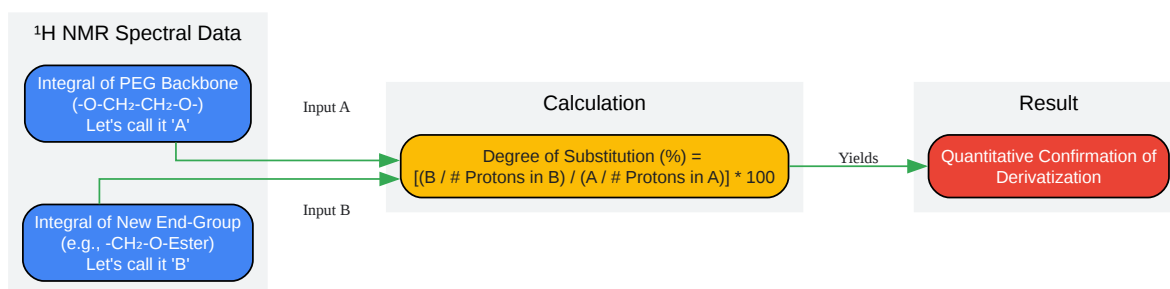
For example, in the case of an esterification reaction, the -CH₂-OH signal will decrease or disappear, and a new signal for the -CH₂-O-ester group will appear at a downfield-shifted position (typically > 4.0 ppm). By comparing the integration of the new end-group signal to the integration of the stable PEG backbone signal, the degree of substitution can be accurately calculated.

Workflow and Analysis Diagrams



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Figure 2: Experimental workflow for NMR analysis of **HO-PEG16-OH** derivatives.



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